An In-Depth Technical Guide to 5-Ethyl-3-methylcyclohex-2-enone: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 5-Ethyl-3-methylcyclohex-2-enone: Properties, Reactivity, and Applications
Foreword
In the landscape of synthetic organic chemistry, certain molecular scaffolds serve as pivotal starting points for the construction of complex molecular architectures. 5-Ethyl-3-methylcyclohex-2-enone is one such scaffold. As a substituted cyclic α,β-unsaturated ketone, its unique electronic and steric properties make it a valuable intermediate in diverse fields, ranging from pharmaceutical development to the fragrance industry. This guide provides an in-depth exploration of its chemical properties, reactivity, synthesis, and practical applications, tailored for researchers, scientists, and professionals in drug development. Our focus is not merely on the "what" but on the "why"—the underlying principles that govern its behavior and utility.
Core Molecular Profile and Physicochemical Properties
5-Ethyl-3-methylcyclohex-2-enone is an organic compound featuring a six-membered ring containing a ketone conjugated with a carbon-carbon double bond.[1] The structure is further functionalized with a methyl group at the C3 position and an ethyl group at the C5 position.[1] This specific arrangement of functional groups dictates its reactivity and physical characteristics.
The empirical and computed physicochemical properties are summarized below for rapid reference.
| Property | Value | Source |
| CAS Number | 40920-68-1 | [2][3][4] |
| Molecular Formula | C₉H₁₄O | [1][4] |
| Molecular Weight | 138.21 g/mol | [1][3][4] |
| Density | 0.910 g/cm³ | [2][5] |
| Boiling Point | 212 °C (at 760 mmHg) | [2][5] |
| Flash Point | 84 °C | [2][5] |
| LogP (Octanol/Water) | 2.32 | [2][3] |
| SMILES | CCC1CC(=O)C=C(C)C1 | [2] |
| InChIKey | XULZXXRNQOYNIW-UHFFFAOYSA-N | [2][4] |
The Heart of Reactivity: The α,β-Unsaturated Ketone System
The synthetic versatility of 5-Ethyl-3-methylcyclohex-2-enone stems directly from the conjugated enone system. This arrangement creates two primary electrophilic sites, allowing for controlled and selective reactions. The choice of nucleophile and reaction conditions determines whether a reaction occurs at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate or Michael addition).
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Nucleophilic Addition (1,2-Addition): Hard, non-stabilized nucleophiles, such as Grignard reagents or organolithium compounds, preferentially attack the highly polarized carbonyl carbon. This leads to the formation of a tertiary alcohol upon workup.
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Michael Addition (1,4-Conjugate Addition): Softer, resonance-stabilized nucleophiles (e.g., enolates, Gilman cuprates, thiols) favor attack at the β-carbon.[1] This is a thermodynamically controlled process that results in the formation of a new carbon-carbon or carbon-heteroatom bond at the C4 position, generating a ketone enolate intermediate which is subsequently protonated.
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Diels-Alder Reactions: The enone can also participate as a dienophile in [4+2] cycloaddition reactions, although its reactivity is influenced by the electron-withdrawing nature of the carbonyl group.[1]
Caption: Key sites of nucleophilic attack on the enone scaffold.
Strategic Synthesis: Constructing the Cyclohexenone Core
Several synthetic strategies can be employed to construct the 5-ethyl-3-methylcyclohex-2-enone core. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Alkylation of Cyclohexenone Precursors
A straightforward conceptual approach involves the alkylation of a pre-existing cyclohexenone. For instance, starting from 3-methylcyclohex-2-enone, one could form an enolate and introduce the ethyl group at the C5 position via kinetic or thermodynamic control.[1] This method offers modularity but requires careful control of regioselectivity.
The Robinson Annulation: A Classic Ring-Forming Strategy
A cornerstone of cyclohexenone synthesis is the Robinson annulation. This powerful tandem reaction involves a Michael addition followed by an intramolecular aldol condensation. To synthesize our target molecule, one could envision the reaction between a methyl vinyl ketone equivalent and the enolate of 3-pentanone, followed by dehydration.
Generalized Robinson Annulation Protocol:
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Enolate Formation: A ketone (e.g., 3-pentanone) is deprotonated with a base (e.g., NaOH, LDA) to form the corresponding enolate.
-
Michael Addition: The enolate is reacted with an α,β-unsaturated ketone (e.g., methyl vinyl ketone).
-
Aldol Condensation: The resulting 1,5-dicarbonyl compound undergoes an intramolecular aldol addition under the basic conditions.
-
Dehydration: The aldol adduct is typically heated to eliminate water, yielding the final cyclohexenone product.
Caption: Workflow for the Robinson Annulation synthesis.
Spectroscopic Verification: Confirming the Structure
Unambiguous identification of 5-Ethyl-3-methylcyclohex-2-enone relies on a combination of spectroscopic techniques.
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Infrared (IR) Spectroscopy: This is highly diagnostic for the enone system. The key feature is the carbonyl (C=O) stretching vibration, which appears at a lower frequency (typically 1685-1690 cm⁻¹ ) compared to a saturated cyclohexanone (~1715 cm⁻¹).[1] This shift is a direct consequence of the extended π-conjugation which reduces the double-bond character of the carbonyl group.[1]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides a carbon map of the molecule. Diagnostic peaks include the carbonyl carbon (~199 ppm), the olefinic carbons (~125-160 ppm), and the aliphatic carbons of the ring and substituents in the upfield region.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum reveals the connectivity and environment of all hydrogen atoms. Key expected signals include a singlet or narrow triplet for the olefinic proton at C2, and distinct multiplets for the protons of the ethyl group and the singlet for the methyl group, all with characteristic chemical shifts.
Stability, Storage, and Handling: A Practical Guide
As with many unsaturated carbonyl compounds, proper handling and storage are crucial to maintain purity and prevent degradation.
-
Storage Conditions: The compound should be stored in a tightly sealed container at 2-8°C .[3][5] To prevent slow oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is the best practice.[1]
-
Moisture and pH Sensitivity: While not acutely reactive with water, prolonged exposure to high humidity should be avoided to prevent potential hydrolysis or side reactions.[1] The compound is most stable under neutral to slightly acidic conditions.[1] Exposure to strong bases can catalyze degradation or rearrangement reactions involving the enone system.[1]
Applications in Research and Drug Development
The true value of 5-Ethyl-3-methylcyclohex-2-enone lies in its role as a versatile synthetic building block.
-
Pharmaceutical Synthesis: The functionalized cyclohexenone ring is a common motif in natural products and pharmaceutically active molecules. Derivatives are used as precursors in the synthesis of complex compounds such as terpenes and steroids.[6] The core has been explored for developing agents with antimicrobial and anticancer activities.[6][7]
-
Agrochemicals: It serves as a key intermediate in the production of various agrochemicals, where the cyclohexenone scaffold can be elaborated to create potent herbicides or pesticides.[7]
-
Fragrance and Flavor Industry: The molecular structure contributes to specific scent profiles, making it a useful component in the formulation of perfumes and cosmetics.[7]
By understanding the fundamental chemical properties and reactivity of this molecule, researchers can strategically leverage its potential to build the complex structures required for next-generation therapeutics and advanced materials.
References
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Royal Society of Chemistry. (n.d.). 3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and synthesis. Retrieved from RSC Publishing. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,5-Disubstituted Cyclohex-2-en-1-one via a Five-Step Domino Reaction Catalyzed by Secondary Amines: Formation of (E)-α,β-Unsaturated Methyl Ketones. Retrieved from [Link]
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YouTube. (2022, August 22). The IUPAC name of is :- (B) 5-Ethyl-3-methyl cyclohex-1-ene (A) 1-Methyl-5-ethyl cyclohex-2-ene... Retrieved from [Link]
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National Institutes of Health. (n.d.). 5,5-Bis(hydroxymethyl)-3-methylcyclohex-2-enone. PMC. Retrieved from [Link]
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Catalog. (n.d.). Compound 526668: Ethyl 2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate. Retrieved from [Link]
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